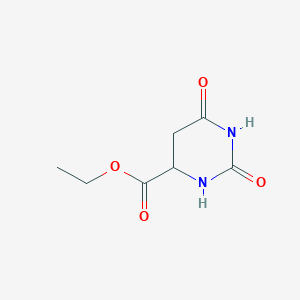
(Z)-2-((1-((benzhydryloxy)carbonyl)cyclopropoxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-((1-((benzhydryloxy)carbonyl)cyclopropoxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetic acid is a complex organic compound featuring multiple functional groups, including a cyclopropoxy group, a benzhydryloxycarbonyl group, and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((1-((benzhydryloxy)carbonyl)cyclopropoxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Cyclopropoxy Group: This step involves the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the Benzhydryloxycarbonyl Group: This can be achieved through a reaction with benzhydryl chloride in the presence of a base like triethylamine.
Thiazole Ring Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thiourea.
Final Coupling and Z-Isomer Formation: The final step involves coupling the intermediate compounds under specific conditions to ensure the formation of the Z-isomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the benzhydryloxycarbonyl group.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group or the benzhydryloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or sulfoxides.
Reduction: Products typically include primary or secondary amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural complexity.
Protein Binding: May interact with proteins, affecting their function.
Medicine
Drug Development: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Material Science:
作用機序
The mechanism of action of (Z)-2-((1-((benzhydryloxy)carbonyl)cyclopropoxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, thereby modulating their activity.
類似化合物との比較
Similar Compounds
(E)-2-((1-((benzhydryloxy)carbonyl)cyclopropoxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetic acid: The E-isomer of the compound, differing in the spatial arrangement around the double bond.
2-((1-((benzhydryloxy)carbonyl)cyclopropoxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetic acid: Without the Z-configuration, this compound may have different biological activities.
Uniqueness
The Z-configuration of (Z)-2-((1-((benzhydryloxy)carbonyl)cyclopropoxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetic acid imparts unique spatial properties that can influence its reactivity and interactions with biological targets, making it distinct from its isomers and other similar compounds.
特性
分子式 |
C27H27N3O7S |
|---|---|
分子量 |
537.6 g/mol |
IUPAC名 |
(2Z)-2-(1-benzhydryloxycarbonylcyclopropyl)oxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C27H27N3O7S/c1-26(2,3)36-25(34)29-24-28-19(16-38-24)20(22(31)32)30-37-27(14-15-27)23(33)35-21(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16,21H,14-15H2,1-3H3,(H,31,32)(H,28,29,34)/b30-20- |
InChIキー |
DYBXUOYGFGAQHU-COEJQBHMSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)/C(=N/OC2(CC2)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)/C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)C(=NOC2(CC2)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1H-Azepine-1-carboxylic acid, 3-[(2-amino-6-chlorophenyl)amino]hexahydro-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B12103027.png)


![Rel-(3ar,4s,6s,7s,7as)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]p](/img/structure/B12103050.png)





![N-{4-[(cyclopropylmethyl)amino]phenyl}acetamide](/img/structure/B12103084.png)

